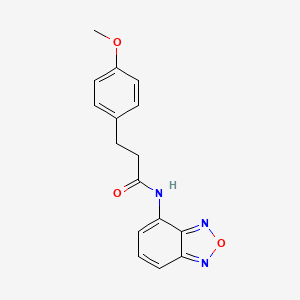![molecular formula C20H24FNO3 B4322377 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B4322377.png)
3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
概要
説明
3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an adamantyl group, a fluorophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a reaction with a suitable carbonyl compound, often using a Friedel-Crafts acylation reaction.
Amination: The intermediate is then reacted with an amine to form the adamantylcarbonyl amine.
Coupling with Fluorophenyl Propanoic Acid: The final step involves coupling the adamantylcarbonyl amine with 4-fluorophenyl propanoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The propanoic acid moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Lacks the adamantylcarbonyl group, resulting in different chemical and biological properties.
1-Adamantylamine: Contains the adamantyl group but lacks the fluorophenyl and propanoic acid moieties.
4-Fluorophenylalanine: An amino acid derivative with a fluorophenyl group but different overall structure and properties.
Uniqueness
3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is unique due to the combination of its adamantyl, fluorophenyl, and propanoic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c21-16-3-1-15(2-4-16)17(8-18(23)24)22-19(25)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZRPHJOLGKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B4322299.png)
![methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate](/img/structure/B4322303.png)
![2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl N-benzoylphenylalaninate](/img/structure/B4322312.png)
![2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4322323.png)
![2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4322331.png)
![7,8-dimethoxy-2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4322340.png)
![methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate](/img/structure/B4322341.png)

![2-amino-1-(4-ethylphenyl)-1'-(2-fluorobenzyl)-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B4322346.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4322353.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4322361.png)
![2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4322365.png)
![3-((Z)-1-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4322378.png)
![ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4322385.png)
